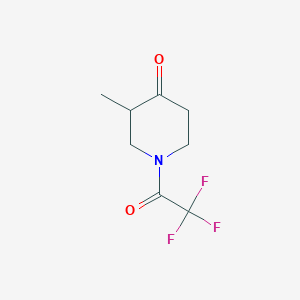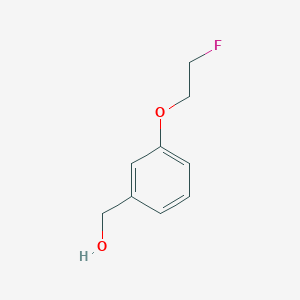
Ethyl 2-(4-chlorophenyl)acrylate
描述
Ethyl 2-(4-chlorophenyl)acrylate is an organic compound with the molecular formula C11H11ClO2 It is a derivative of benzeneacetic acid, where the hydrogen atom at the alpha position is replaced by a methylene group, and the carboxylic acid group is esterified with ethanol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorophenyl)acrylate can be achieved through several methods. One common approach involves the reaction of 4-chlorophenylboronic acid with ethyl propiolate in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere using the Schlenk technique. The reaction mixture is stirred at 90°C for 12 hours in o-xylene, followed by extraction with ethyl acetate and purification by flash column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Ethyl 2-(4-chlorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the methylene group to a methyl group.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzeneacetic acid or 4-chlorobenzyl alcohol.
Reduction: Formation of 4-chlorobenzeneethanol or 4-chlorobenzenepropane.
Substitution: Formation of various substituted benzeneacetic acid derivatives.
科学研究应用
Ethyl 2-(4-chlorophenyl)acrylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2-(4-chlorophenyl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The methylene group at the alpha position may play a crucial role in its reactivity and binding affinity. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
- Benzeneacetic acid, 4-chloro-alpha-methyl-, ethyl ester
- Benzeneacetic acid, 4-chloro-alpha-methylene-, methyl ester
- Benzeneacetic acid, 4-chloro-alpha-methylene-, propyl ester
Uniqueness
Ethyl 2-(4-chlorophenyl)acrylate is unique due to the presence of the methylene group at the alpha position, which imparts distinct reactivity and binding properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
属性
CAS 编号 |
101492-44-8 |
|---|---|
分子式 |
C11H11ClO2 |
分子量 |
210.65 g/mol |
IUPAC 名称 |
ethyl 2-(4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11ClO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-7H,2-3H2,1H3 |
InChI 键 |
LPWDPZHTBYYJTG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=C)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-Tert-butoxycarbonylamino-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B8775026.png)







![Thieno[3,2-c]pyridin-7-ol](/img/structure/B8775081.png)





